molecular formula C21H20N2O4S B2911160 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide CAS No. 941918-36-1

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide

Cat. No.: B2911160
CAS No.: 941918-36-1
M. Wt: 396.46
InChI Key: HBPGPBCTIOIEJI-UHFFFAOYSA-N
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Description

The compound N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a substituted phenyl group.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-19-12-11-16(14-18(19)23-13-5-10-21(23)24)22-28(25,26)20-9-4-7-15-6-2-3-8-17(15)20/h2-4,6-9,11-12,14,22H,5,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPGPBCTIOIEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide, commonly referred to as MNPA, is a synthetic compound belonging to the sulfonamide family. Its unique structural features, including a naphthalene ring system and a pyrrolidinone moiety, confer significant biological activity, particularly as an enzyme inhibitor. This article reviews the biological activity of MNPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H20N2O3S
  • Molecular Weight : Approximately 396.46 g/mol
  • Appearance : White to off-white powder
  • Solubility : Sparingly soluble in water

MNPA primarily acts as an inhibitor of carbonic anhydrase enzymes . These enzymes play critical roles in various physiological processes, including acid-base balance and respiration. The interaction of MNPA with the active sites of these enzymes leads to inhibition, which may have therapeutic implications in treating conditions such as glaucoma and metabolic disorders.

Enzyme Inhibition

Research indicates that MNPA exhibits potent inhibitory activity against carbonic anhydrase, which is essential for maintaining homeostasis in biological systems. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of naphthalene derivatives, including MNPA. Naphthalene-based compounds are known for their effectiveness against various bacterial strains. For instance:

  • Antibacterial Activity : MNPA has shown significant antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa.
  • Antifungal Activity : The compound also demonstrates antifungal effects against species like Candida albicans.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various naphthalene derivatives, including MNPA. Results showed that MNPA displayed notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Enzyme Inhibition Studies :
    • In vitro studies revealed that MNPA effectively inhibits carbonic anhydrase with an IC50 value indicating strong binding affinity . This suggests potential applications in treating conditions related to carbonic anhydrase dysfunction.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/EnzymeIC50/MIC Value
MNPAAntibacterialEscherichia coli10 µg/mL
MNPAAntifungalCandida albicans15 µg/mL
MNPAEnzyme InhibitionCarbonic AnhydraseIC50 = 50 nM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ()

  • Structural Features :
    • The naphthalene and benzene rings form a dihedral angle of 7.66° , facilitating intramolecular C–H⋯O hydrogen bonds and π–π interactions .
    • Substituents: A 3,4-dimethoxyphenyl ethyl group contrasts with the target compound’s 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl moiety.
  • Synthesis : Prepared via reaction of naphthalene-1-sulfonyl chloride with [2-(3,4-dimethoxyphenyl)ethyl]methylamine in methylene dichloride, yielding crystalline products after purification .
  • Biological Activity : Exhibits insecticidal, antimicrobial, and anticancer properties, attributed to sulfonamide pharmacophores .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Structural Features: Contains a chromen-4-one core and fluorophenyl groups, differing significantly from the target compound’s pyrrolidinone-substituted phenyl group.
  • Synthesis : Achieved via Suzuki coupling with a 28% yield , using Pd catalysis in 1,2-dimethoxyethane/water .
  • Physicochemical Data : Melting point 175–178°C , mass 589.1 (M⁺+1) .

General Trends in Sulfonamide Derivatives

  • Structural Flexibility: Modifications at the phenyl ring (e.g., methoxy, pyrrolidinone, or fluorophenyl groups) influence solubility, binding affinity, and bioactivity.
  • Synthetic Approaches : Common use of sulfonyl chlorides and amines under basic conditions (e.g., triethylamine in dichloromethane) .

Data Tables

Table 2: Physicochemical Properties

Compound Name (Source) Melting Point (°C) Mass (M⁺+1) Key Interactions
Target Compound Not reported N/A Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Not specified N/A C–H⋯O, π–π
Example 53 Compound 175–178 589.1 Not discussed

Research Findings and Limitations

  • Structural Insights: The dihedral angle in (7.66°) suggests conformational flexibility, which may enhance binding to biological targets . The target compound’s pyrrolidinone group could similarly influence solubility and hydrogen-bonding capacity.
  • Biological Data Gap: No direct evidence links the target compound to specific activities, though sulfonamide derivatives generally exhibit broad bioactivity .

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